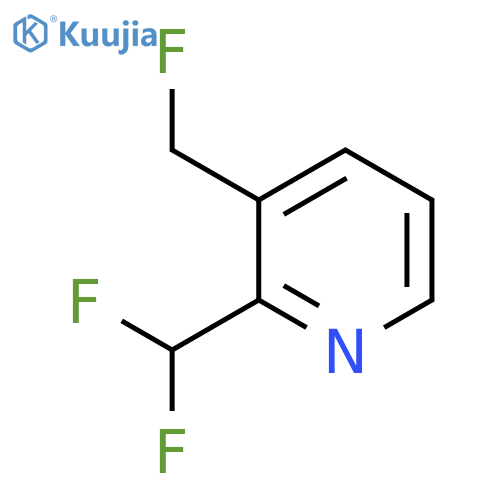Cas no 1805302-33-3 (2-(Difluoromethyl)-3-(fluoromethyl)pyridine)

1805302-33-3 structure
商品名:2-(Difluoromethyl)-3-(fluoromethyl)pyridine
CAS番号:1805302-33-3
MF:C7H6F3N
メガワット:161.124452114105
CID:4812266
2-(Difluoromethyl)-3-(fluoromethyl)pyridine 化学的及び物理的性質
名前と識別子
-
- 2-(Difluoromethyl)-3-(fluoromethyl)pyridine
-
- インチ: 1S/C7H6F3N/c8-4-5-2-1-3-11-6(5)7(9)10/h1-3,7H,4H2
- InChIKey: GUXZLWJLSLDSGT-UHFFFAOYSA-N
- ほほえんだ: FCC1=CC=CN=C1C(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 118
- 疎水性パラメータ計算基準値(XlogP): 1.7
- トポロジー分子極性表面積: 12.9
2-(Difluoromethyl)-3-(fluoromethyl)pyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029078048-250mg |
2-(Difluoromethyl)-3-(fluoromethyl)pyridine |
1805302-33-3 | 97% | 250mg |
$494.40 | 2022-04-01 | |
| Alichem | A029078048-1g |
2-(Difluoromethyl)-3-(fluoromethyl)pyridine |
1805302-33-3 | 97% | 1g |
$1,534.70 | 2022-04-01 | |
| Alichem | A029078048-500mg |
2-(Difluoromethyl)-3-(fluoromethyl)pyridine |
1805302-33-3 | 97% | 500mg |
$782.40 | 2022-04-01 |
2-(Difluoromethyl)-3-(fluoromethyl)pyridine 関連文献
-
Jacek Klaudiusz Pijanka,Ying Yang,Paul Dumas,Sirinart Chio-Srichan,Michel Manfait,Ganesh Dhruvananda Sockalingum Analyst, 2009,134, 1176-1181
-
D. Raju,Urmil J. Mehta,C. V. Ramana,B. L. V. Prasad New J. Chem., 2013,37, 3716-3720
-
Yu Tang,Jian Dou,Christopher M. Andolina,Yuting Li,Hongbin Ma,Stephen D. House,Xiaoyan Zhang,Judith Yang,Franklin (Feng) Tao Phys. Chem. Chem. Phys., 2018,20, 6440-6449
-
Fred van Rantwijk,Francesco Secundo,Roger A. Sheldon Green Chem., 2006,8, 282-286
-
N. Nakagawa,E. J. Derrah,M. Schelwies,F. Rominger,O. Trapp Dalton Trans., 2016,45, 6856-6865
1805302-33-3 (2-(Difluoromethyl)-3-(fluoromethyl)pyridine) 関連製品
- 1854904-77-0(1-(4-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one)
- 886902-89-2(1-(3,4-dichlorophenyl)methyl-2-(ethanesulfonyl)-1H-1,3-benzodiazole)
- 4277-64-9(Ethyl Pyrrole-1-Carboxylate)
- 313233-36-2(N-(6-chloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide)
- 896334-69-3(N'-(4-fluorophenyl)methyl-N-2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethylethanediamide)
- 320417-17-2(7-(2-Pyridinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile)
- 1856543-03-7(Benzenesulfonamide, 3-amino-4,5-difluoro-)
- 2229391-70-0(1-(2-bromo-6-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid)
- 1337256-51-5(2-(1-amino-2,2,2-trifluoroethyl)-4-bromophenol)
- 17412-39-4(2,6-Dimethylimidazo[1,2-b]pyridazine)
推奨される供給者
Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
